1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3/c1-9-6-13(16(17,18)19)23-14(21-9)4-5-20-15(24)22-10-2-3-11-12(7-10)26-8-25-11/h2-3,6-7H,4-5,8H2,1H3,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYOOUFQNULARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)NC2=CC3=C(C=C2)OCO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety and a pyrimidine derivative, which are known for their diverse pharmacological activities. The molecular formula is with a molecular weight of approximately 364.35 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Urea Linkage : Reacting benzo[d][1,3]dioxole derivatives with pyrimidine compounds.
- Purification : Utilizing chromatographic techniques to isolate the desired product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring benzo[d][1,3]dioxole structures. For instance, derivatives with similar frameworks have demonstrated significant cytotoxic effects against various cancer cell lines:
The above data indicates that certain derivatives exhibit lower IC50 values than doxorubicin, suggesting they may be more effective in inhibiting cancer cell proliferation.
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways.
- Apoptosis Induction : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways involving proteins such as Bax and Bcl-2.
Case Studies
A study published in Nature examined the anticancer effects of various benzo[d][1,3]dioxole derivatives against breast cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability compared to controls:
"The synthesized library showed promising growth inhibition in MDA-MB-231 cells at concentrations as low as 10 µM" .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Mechanisms of action include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor, a key target in many cancers.
- Cell Cycle Arrest : It affects cell cycle progression, promoting apoptosis.
- Mitochondrial Pathway Modulation : Influences proteins like Bax and Bcl-2, which are crucial for regulating apoptosis.
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial activity. Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This characteristic is particularly relevant in combating drug-resistant bacterial strains.
Comparative Studies
The biological activity of this compound can be compared with other structurally similar compounds. Below is a table summarizing these comparisons:
| Compound Name | Structural Features | Activity Profile |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)urea | Lacks furan moiety | Different anticancer activity |
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | Contains thiophene instead of furan | May exhibit distinct pharmacological properties |
Case Studies and Research Findings
A notable case study involved synthesizing and evaluating related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for cytotoxic effects using the SRB assay across multiple cancer cell lines. The IC50 values indicated promising activity:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings suggest that derivatives of benzo[d][1,3]dioxole could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is synthesized via condensation reactions . A representative approach involves:
- Starting materials : Ethyl trifluoromethylacetoacetate and acetamidine hydrochloride.
- Conditions : Heating under reflux in ethanol with sodium ethoxide as a base.
- Mechanism : Cyclocondensation forms the 4-methyl-6-trifluoromethylpyrimidin-2-ol intermediate, which is subsequently chlorinated using POCl₃ to yield 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine.
Introduction of the Ethylamine Side Chain
Nucleophilic aromatic substitution introduces the ethylamine group:
- Reagents : 2-chloro-pyrimidine derivative + ethylenediamine in DMF at 80–100°C.
- Catalyst : Triethylamine to scavenge HCl.
- Yield : ~85% after purification via silica gel chromatography.
Synthesis of Benzo[d]Dioxol-5-Yl Isocyanate
Nitration and Reduction of Benzodioxole
Isocyanate Formation
- Phosgene alternative : Triphosgene (bis(trichloromethyl) carbonate) reacts with 5-aminobenzo[d]dioxole in anhydrous dichloromethane.
- Conditions : 0°C, slow addition of triethylamine to neutralize HCl.
- Safety : Triphosgene minimizes risks associated with gaseous phosgene.
Urea Bridge Formation
Coupling Reaction
The ethylamine-pyrimidine and benzodioxolyl isocyanate are coupled under inert conditions:
Alternative Carbodiimide-Mediated Approach
For amine-isocyanate incompatibility, 1,1'-carbonyldiimidazole (CDI) facilitates urea formation:
- Activation of the benzodioxolyl amine with CDI in THF.
- Addition of pyrimidine ethylamine and heating at 50°C for 6 hours.
- Yield : ~78% after column chromatography.
Optimization and Analytical Characterization
Reaction Condition Optimization
- Temperature : Urea formation proceeds efficiently at 25°C but requires elevated temperatures (50°C) for carbodiimide-mediated coupling.
- Catalysts : FeF₃ (5 mol%) in ethanol enhances pyrimidine synthesis rates and yields (93%).
- Solvent Effects : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.
Spectroscopic Validation
- ¹H NMR : Key signals include:
- IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹.
- HPLC : Purity >98% with C18 column (acetonitrile/water gradient).
Challenges and Mitigation Strategies
- Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under acidic conditions. Use of anhydrous solvents and neutral pH is critical.
- Regioselectivity in Pyrimidine Synthesis : Competitive formation of 4,6-disubstituted isomers is minimized by slow reagent addition and temperature control.
- Isocyanate Handling : Triphosgene reduces toxicity risks but requires strict moisture exclusion.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Isocyanate Coupling | 85 | 98 | High atom economy | Requires moisture-free conditions |
| Carbodiimide-Mediated | 78 | 97 | Safer reagents | Lower yield |
| One-Pot Biginelli Variant | 70 | 95 | Fewer steps | Limited substrate scope |
Industrial-Scale Considerations
- Cost Efficiency : Bulk synthesis of 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine reduces starting material expenses.
- Green Chemistry : FeF₃ catalysis enables catalyst recovery (95% after five cycles).
- Process Safety : Continuous flow systems mitigate exothermic risks during nitration and phosgenation.
Q & A
Basic Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
- Structural Features : The molecule comprises three critical moieties:
- Benzodioxole ring : Enhances lipophilicity and metabolic stability due to its electron-rich aromatic system.
- Urea linker : Facilitates hydrogen bonding with biological targets (e.g., kinases or enzymes).
- Trifluoromethyl pyrimidine group : Introduces steric and electronic effects, enhancing resistance to oxidative degradation.
Q. What synthetic routes are reported for synthesizing urea derivatives with benzodioxole and pyrimidine moieties?
- Synthetic Pathway :
Step 1 : Synthesize benzodioxol-5-yl isocyanate by treating 5-aminobenzodioxole with phosgene or triphosgene.
Step 2 : Prepare 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine via nucleophilic substitution of 2-chloropyrimidine derivatives.
Step 3 : Couple the isocyanate and amine in anhydrous DMF at 60–80°C under nitrogen, yielding ~60–70% product.
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purify by recrystallization from ethanol .
Advanced Questions
Q. How can computational methods optimize the synthesis and predict bioactivity of this compound?
- Computational Strategies :
- Density Functional Theory (DFT) : Model transition states to identify energetically favorable pathways (e.g., urea bond formation). For example, calculate activation energies for isocyanate-amine coupling to optimize solvent polarity.
- Molecular Docking : Screen against cancer targets (e.g., EGFR or VEGFR) using AutoDock Vina. A study showed that the trifluoromethyl group improves binding affinity by 1.5 kcal/mol compared to methyl analogs.
Q. What experimental design strategies address low yield during the coupling step?
- Optimization Framework :
- Response Surface Methodology (RSM) : Apply a Central Composite Design to variables:
- Temperature (60–100°C), solvent (DMF vs. THF), and molar ratio (1:1 to 1:2).
- Case Study : A 3 factorial design increased yield from 65% to 85% by identifying optimal DMF volume (5 mL) and reaction time (12 h) at 75°C.
Q. How do structural modifications (e.g., substituting trifluoromethyl) affect anticancer activity across diverse cell lines?
- Structure-Activity Relationship (SAR) :
- Trifluoromethyl vs. Methyl : In MCF-7 breast cancer cells, trifluoromethyl analogs showed IC = 1.2 µM vs. 2.8 µM for methyl derivatives, attributed to enhanced hydrophobic interactions.
- Nitro Substitution : Increased apoptosis induction (Caspase-3 activation by 2.5-fold) but reduced solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
